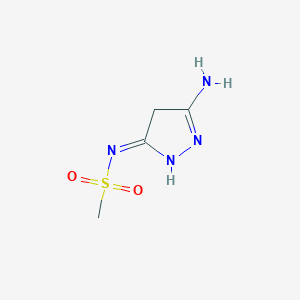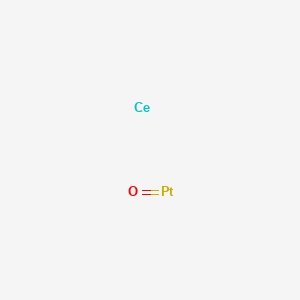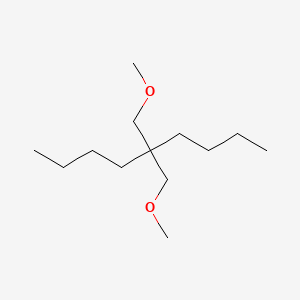
5,5-Bis(methoxymethyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(methoxymethyl)nonane: is an organic compound with the molecular formula C13H28O2 It is a derivative of nonane, characterized by the presence of two methoxymethyl groups attached to the fifth carbon atom of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methoxymethyl)nonane typically involves the reaction of nonane with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with nonane to yield the final product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(methoxymethyl)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-bis(formyl)nonane or 5,5-bis(carboxy)nonane.
Reduction: Formation of 5,5-bis(hydroxymethyl)nonane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Bis(methoxymethyl)nonane is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 5,5-Bis(methoxymethyl)nonane involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
5,5-Bis(hydroxymethyl)nonane: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
5,5-Bis(ethoxymethyl)nonane: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness: 5,5-Bis(methoxymethyl)nonane is unique due to its specific methoxymethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
189694-02-8 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
5,5-bis(methoxymethyl)nonane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-13(11-14-3,12-15-4)10-8-6-2/h5-12H2,1-4H3 |
InChI Key |
UAVYNJZKEVSSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


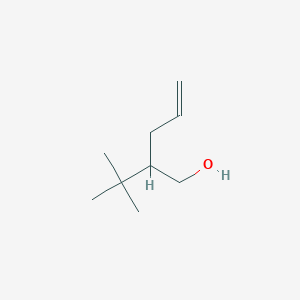
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
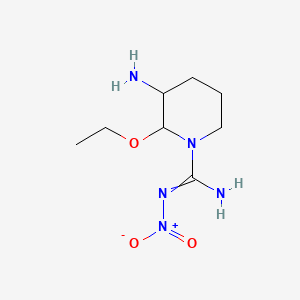
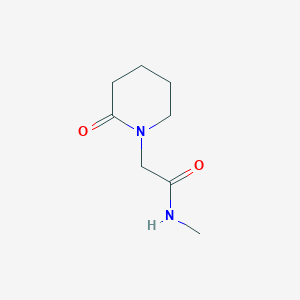
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
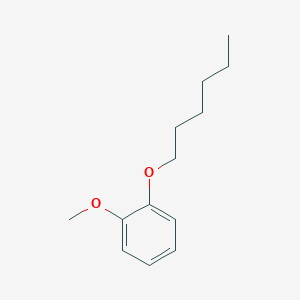
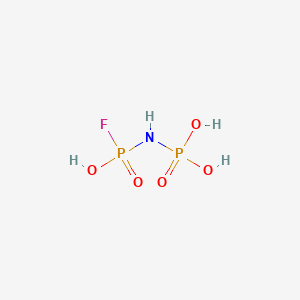
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
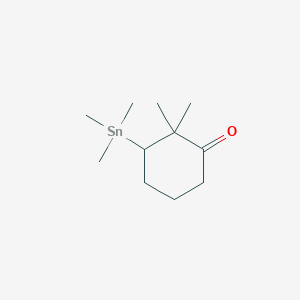
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
